2-(Carbamoylamino)-4-sulfanylbutanamide
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Overview
Description
2-(Carbamoylamino)-4-sulfanylbutanamide is an organic compound that features both carbamoyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-4-sulfanylbutanamide typically involves the reaction of a carbamoyl chloride with a thiol-containing amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
R-NH-COCl+HS-R’→R-NH-CO-NH-R’+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
2-(Carbamoylamino)-4-sulfanylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Carbamoylamino)-4-sulfanylbutanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This can result in the inhibition of enzyme activity or alteration of signaling pathways, depending on the specific target.
Comparison with Similar Compounds
3-(Carbamoylamino)benzofuran-2(3H)-one: Another compound with a carbamoyl group, used in similar applications.
N-Carbamoylglutamic acid: Shares the carbamoyl functional group and is used in metabolic studies.
Uniqueness: 2-(Carbamoylamino)-4-sulfanylbutanamide is unique due to the presence of both carbamoyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(carbamoylamino)-4-sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c6-4(9)3(1-2-11)8-5(7)10/h3,11H,1-2H2,(H2,6,9)(H3,7,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLWLHAUHAAIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)N)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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